molecular formula C13H16N4O3S B6647053 2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid

2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid

Cat. No.: B6647053
M. Wt: 308.36 g/mol
InChI Key: XRFOCMATZNMCIH-UHFFFAOYSA-N
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Description

2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid is a complex organic compound that features a thiophene ring, a triazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. The triazole ring can be introduced through a cycloaddition reaction involving an azide and an alkyne .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and triazole rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid is unique due to the combination of its thiophene and triazole rings, which may confer distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential biological activity compared to compounds containing only one of these rings .

Properties

IUPAC Name

2-[4-[[(5-ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-3-10-8(2)4-11(21-10)13(20)14-5-9-6-17(16-15-9)7-12(18)19/h4,6H,3,5,7H2,1-2H3,(H,14,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFOCMATZNMCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NCC2=CN(N=N2)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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